molecular formula C14H18N2O3S B11613286 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide CAS No. 510737-96-9

4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

Cat. No.: B11613286
CAS No.: 510737-96-9
M. Wt: 294.37 g/mol
InChI Key: UUDQSYZUXIZLGU-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[45]dec-1-en-6-one 1-oxide is a complex organic compound that features a spirocyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a suitable spirocyclic precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors could also be explored to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Spirocyclic Compounds: Spiro[4.5]decane derivatives are structurally similar due to the spirocyclic framework.

Uniqueness

4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide is unique due to its combination of a thiophene ring and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

510737-96-9

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-4-oxido-3-thiophen-2-yl-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

InChI

InChI=1S/C14H18N2O3S/c1-13(2)12(10-6-5-9-20-10)15(18)14(16(13)19)8-4-3-7-11(14)17/h5-6,9,19H,3-4,7-8H2,1-2H3

InChI Key

UUDQSYZUXIZLGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CS3)C

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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